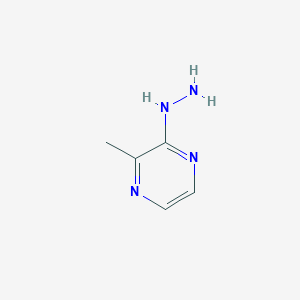

2-Hydrazinyl-3-methylpyrazine

Description

The exact mass of the compound 2-Hydrazinyl-3-methylpyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydrazinyl-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-5(9-6)8-3-2-7-4/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAVXJNOFDFYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297045 | |

| Record name | 2-hydrazinyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19848-54-5 | |

| Record name | 19848-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Potential of 2-Hydrazinyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 2-Hydrazinyl-3-methylpyrazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar pyrazine and hydrazine derivatives to project its characteristics and potential biological activities. This guide includes postulated synthesis routes, expected physicochemical properties, and generic experimental protocols for characterization and biological evaluation. Furthermore, potential signaling pathways that may be influenced by this class of compounds are discussed, providing a valuable resource for researchers interested in the medicinal chemistry of pyrazine derivatives.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a hydrazinyl group into a pyrazine scaffold can significantly modulate its chemical reactivity and biological profile, making compounds like 2-Hydrazinyl-3-methylpyrazine intriguing candidates for further investigation. This guide aims to consolidate the available information and provide a predictive framework for the study of this compound.

Chemical Properties

While specific experimental data for 2-Hydrazinyl-3-methylpyrazine is scarce, its properties can be inferred from its constituent parts and from closely related analogs.

Structure and Nomenclature

-

IUPAC Name: 2-Hydrazinyl-3-methylpyrazine

-

Molecular Formula: C₅H₈N₄

-

Molecular Weight: 124.15 g/mol

-

CAS Number: Not available

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-Hydrazinyl-3-methylpyrazine, based on data from analogous compounds such as 2-hydrazinopyrazine and various methyl-substituted pyrazines.

| Property | Predicted Value | Notes and References |

| Melting Point (°C) | 110 - 130 | Pyrazine has a melting point of 53 °C.[3] Hydrazinyl-substituted heterocycles often exhibit higher melting points due to hydrogen bonding capabilities. The predicted range is an estimation based on these factors. |

| Boiling Point (°C) | > 200 | Pyrazine has a boiling point of 116 °C.[3] The presence of the hydrazinyl group is expected to significantly increase the boiling point due to intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO). Limited solubility in water and non-polar solvents. | General solubility characteristics of similar heterocyclic compounds. |

| pKa | ~4-5 and ~8-9 | Pyrazine is a weak base. The hydrazinyl group introduces additional basicity. Two pKa values are expected, one for the pyrazine ring nitrogen and one for the hydrazinyl group. |

| LogP | ~0.5 - 1.5 | Estimated based on the lipophilicity of the pyrazine ring and the hydrophilic nature of the hydrazinyl group. |

Synthesis and Characterization

A plausible synthetic route to 2-Hydrazinyl-3-methylpyrazine involves the nucleophilic substitution of a halogenated precursor with hydrazine.

Postulated Synthesis Pathway

The synthesis would likely proceed via the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).[4]

Caption: Postulated synthesis of 2-Hydrazinyl-3-methylpyrazine.

Experimental Protocols

-

To a solution of 2-chloro-3-methylpyrazine (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the pyrazine ring, a singlet for the methyl group, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group.[9][10]

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyrazine ring and the methyl group would be observed.

-

General Protocol: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher NMR spectrometer.[11]

-

-

Mass Spectrometry (MS):

-

Expected Fragmentation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for hydrazinyl-substituted heterocycles involve the loss of N₂, NH₃, and cleavage of the N-N bond.[12][13][14]

-

General Protocol: Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with gas/liquid chromatography). Obtain the mass spectrum using electron ionization (EI) or electrospray ionization (ESI).[15][16]

-

-

Melting Point Determination:

-

General Protocol: Place a small amount of the dried, purified compound in a capillary tube. Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range (typically < 2 °C) is indicative of high purity.[17]

-

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 2-Hydrazinyl-3-methylpyrazine, many pyrazine derivatives exhibit significant biological activities.[18][19]

Areas of Potential Biological Relevance

-

Anticancer Activity: Pyrazine derivatives have been shown to inhibit various cancer cell lines.[20] Their mechanisms often involve the modulation of key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity: The pyrazine scaffold is present in several antimicrobial agents. The addition of a hydrazinyl group could enhance this activity.[21][22]

Potentially Modulated Signaling Pathways

The following diagram illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, including some pyrazine derivatives, in the context of cancer therapy.

Caption: Potential inhibition of a generic kinase signaling pathway.

Experimental Protocols for Biological Evaluation

This protocol provides a general method for assessing the cytotoxic effects of a novel compound on cancer cell lines.[23][24][25][26]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Hydrazinyl-3-methylpyrazine for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion

2-Hydrazinyl-3-methylpyrazine represents an under-investigated molecule with potential for novel applications in medicinal chemistry. This guide provides a foundational understanding of its likely chemical properties and biological potential, drawing upon data from related compounds. The outlined experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate the bioactivity of this and other novel pyrazine derivatives. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazine [webbook.nist.gov]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. Recrystallization [sites.pitt.edu]

- 6. Recrystallization [wiredchemist.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. article.sapub.org [article.sapub.org]

- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. mdpi.com [mdpi.com]

- 19. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jyoungpharm.org [jyoungpharm.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. opentrons.com [opentrons.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Hydrazinyl-3-methylpyrazine: A Technical Overview of its Synthesis and Putative Natural Occurrence

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential natural occurrence of 2-hydrazinyl-3-methylpyrazine. While the initial specific discovery of this compound is not prominently documented in scientific literature, its synthesis follows established principles of heterocyclic chemistry. This document details the probable synthetic routes, provides hypothetical yet detailed experimental protocols, and discusses the likelihood of its presence in nature based on current scientific understanding.

Discovery and Synthesis

The discovery of 2-hydrazinyl-3-methylpyrazine is likely linked to the broader exploration of pyrazine chemistry, a class of compounds known for their diverse biological activities and presence in flavor and fragrance chemistry. The synthesis of hydrazinyl-substituted heterocycles is a well-established area of organic chemistry. The most probable and widely practiced method for the synthesis of 2-hydrazinyl-3-methylpyrazine involves the nucleophilic aromatic substitution of a suitable halogenated precursor.

The logical synthetic pathway would start from a commercially available or readily synthesized 2-halo-3-methylpyrazine, such as 2-chloro-3-methylpyrazine or 2-bromo-3-methylpyrazine. The reaction of this precursor with hydrazine hydrate would lead to the displacement of the halide ion by the hydrazinyl group, yielding the desired product.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-hydrazinyl-3-methylpyrazine.

Experimental Protocols

Synthesis of 2-Hydrazinyl-3-methylpyrazine from 2-Chloro-3-methylpyrazine

Materials:

-

2-Chloro-3-methylpyrazine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95%)

-

Activated charcoal

-

Diatomaceous earth

Procedure:

-

Reaction Setup: A solution of 2-chloro-3-methylpyrazine (1 equivalent) in ethanol (10 mL per gram of starting material) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Hydrazine hydrate (3 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation of Crude Product: The resulting residue is treated with cold water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is dissolved in a minimal amount of hot ethanol. Activated charcoal is added, and the mixture is heated at reflux for 15 minutes. The hot solution is filtered through a pad of diatomaceous earth to remove the charcoal. The filtrate is allowed to cool to room temperature and then placed in an ice bath to induce crystallization.

-

Final Product: The crystalline product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven to yield pure 2-hydrazinyl-3-methylpyrazine.

Quantitative Data and Spectroscopic Analysis

The following table summarizes the expected key quantitative and spectroscopic data for 2-hydrazinyl-3-methylpyrazine, based on the analysis of structurally related compounds.

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| ¹H NMR (CDCl₃, ppm) | δ ~2.4 (s, 3H, -CH₃), δ ~4.0 (br s, 2H, -NH₂), δ ~6.5 (br s, 1H, -NH), δ ~7.8 (d, 1H, pyrazine-H), δ ~8.0 (d, 1H, pyrazine-H) |

| ¹³C NMR (CDCl₃, ppm) | δ ~20 (-CH₃), δ ~130 (pyrazine-CH), δ ~140 (pyrazine-CH), δ ~145 (pyrazine-C-CH₃), δ ~155 (pyrazine-C-NHNH₂) |

| Mass Spectrometry (EI) | M⁺ at m/z 124, with characteristic fragmentation pattern involving loss of N₂, NH₂, and CH₃ |

| Infrared (IR) (cm⁻¹) | ~3300-3400 (N-H stretching), ~1600 (C=N stretching), ~1500 (aromatic C=C stretching) |

Natural Occurrence

A thorough review of scientific literature indicates that while various alkylated, methoxy, and sulfur-containing pyrazines are well-documented as naturally occurring compounds, particularly as flavor components in cooked foods, coffee, and fermented products, there is no direct evidence for the natural occurrence of 2-hydrazinyl-3-methylpyrazine.

Hydrazine and simple methylhydrazines have been reported in some plants and mushrooms. However, the presence of a hydrazinyl-substituted pyrazine has not been identified from a natural source. The formation of such a compound in biological systems would require a specific and currently unknown biosynthetic pathway.

Logical Relationship of Pyrazine Occurrence

Caption: Natural occurrence of pyrazine derivatives.

Conclusion

2-Hydrazinyl-3-methylpyrazine is a compound that can be readily synthesized in the laboratory through standard heterocyclic chemistry techniques. Its discovery is likely a result of systematic chemical synthesis rather than isolation from natural sources. While the broader class of pyrazines is abundant in nature, there is currently no scientific evidence to support the natural occurrence of 2-hydrazinyl-3-methylpyrazine. This technical guide provides a foundational understanding for researchers interested in the synthesis and further investigation of this and related compounds for potential applications in drug discovery and materials science.

An In-depth Technical Guide to Pyrazin-2-ylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyrazin-2-ylhydrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, alongside insights into its biological activities.

Chemical Identity and Structure

IUPAC Name: pyrazin-2-ylhydrazine[1]

Synonyms: 2-Hydrazinopyrazine, Pyrazinylhydrazine

Molecular Structure:

The structure of pyrazin-2-ylhydrazine consists of a pyrazine ring substituted with a hydrazine group at the C2 position.

Chemical Formula: C₄H₆N₄

SMILES: C1=CN=C(C=N1)NN

Physicochemical Properties

A summary of the key physicochemical properties of pyrazin-2-ylhydrazine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods. The negative XLogP3 value indicates the hydrophilic nature of the compound[1][2].

Table 1: Physicochemical Properties of Pyrazin-2-ylhydrazine

| Property | Value | Source |

| Molecular Weight | 110.12 g/mol | [1] |

| XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 63.8 Ų | [1] |

| Exact Mass | 110.059246208 Da | [1] |

| Monoisotopic Mass | 110.059246208 Da | [1] |

| Heavy Atom Count | 8 | |

| Formal Charge | 0 | |

| Complexity | 119 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 | |

| Compound Is Canonicalized | Yes |

Experimental Protocols

Synthesis of Pyrazin-2-ylhydrazine

A common and effective method for the synthesis of pyrazin-2-ylhydrazine is the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a reported synthesis of pyrazin-2-hydrazine[3].

-

Materials:

-

2-Chloropyrazine

-

35% aqueous hydrazine hydrate

-

-

Procedure:

-

To a reaction vessel containing 35% aqueous hydrazine hydrate (25.8 g, 97.8 mmol), slowly add 2-chloropyrazine (2.0 g, 17.5 mmol) dropwise.

-

Strictly control the rate of addition to maintain the reaction temperature between 63-65°C.

-

After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature.

-

Stir the reaction mixture overnight.

-

Cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be further purified by recrystallization or column chromatography.

-

-

Characterization:

Analytical Methodologies

The analysis of pyrazin-2-ylhydrazine and related hydrazine compounds often requires specific analytical techniques due to their polarity and potential instability.

High-Performance Liquid Chromatography (HPLC):

A general approach for the analysis of hydrazine compounds by HPLC involves derivatization to enhance detectability and chromatographic retention on reverse-phase columns[4][5].

-

Derivatization Agent: Aldehydes such as p-tolualdehyde or salicylaldehyde can be used to form stable hydrazones that can be readily analyzed by HPLC with UV or mass spectrometric detection[6].

-

General HPLC Conditions:

-

Column: A C18 reversed-phase column is typically suitable for the separation of the derivatized products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the hydrazone derivative, or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for the structural confirmation of pyrazin-2-ylhydrazine. The characteristic chemical shifts and coupling constants of the pyrazine ring protons provide definitive structural information. The reported ¹H NMR data in CD₃OD shows three distinct signals for the aromatic protons[3].

Biological Activity and Signaling Pathways

Pyrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[7][8]. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many biological targets[9].

Antimicrobial Activity:

Many pyrazine-containing compounds have demonstrated significant antimicrobial properties. While the exact mechanism for pyrazin-2-ylhydrazine is not extensively detailed, related pyrazine derivatives are known to interfere with essential cellular processes in microorganisms.

Anticancer Activity and Kinase Inhibition:

A prominent mechanism of action for several pyrazine-containing anticancer drugs is the inhibition of protein kinases. The pyrazine moiety can act as a bioisostere for other aromatic rings and its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.

Below is a generalized diagram illustrating the role of a pyrazine-containing kinase inhibitor in blocking a signaling pathway.

Caption: Generalized signaling pathway showing inhibition by a pyrazine-based kinase inhibitor.

Conclusion

Pyrazin-2-ylhydrazine is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. The diverse biological activities associated with the pyrazine scaffold, particularly in kinase inhibition, underscore the potential of pyrazin-2-ylhydrazine and its derivatives in the development of novel therapeutics. Further research into its specific mechanisms of action will be crucial for realizing its full therapeutic potential.

References

- 1. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

- 3. 2-Hydrazinopyrazine | 54608-52-5 [chemicalbook.com]

- 4. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 2-Hydrazinyl-3-methylpyrazine (CAS: 19848-54-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydrazinyl-3-methylpyrazine, alongside available information on its synthesis and potential biological activities. The data presented is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties and Data

2-Hydrazinyl-3-methylpyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazinyl and a methyl group. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 19848-54-5 | N/A |

| Molecular Formula | C5H8N4 | N/A |

| Molecular Weight | 124.14 g/mol | N/A |

| Appearance | Solid | [1] |

| Melting Point | 140 °C | N/A |

| Boiling Point (Predicted) | 248.0 ± 23.0 °C | N/A |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | N/A |

| Storage Conditions | Store in freezer at -20°C in a dark, inert atmosphere. | [1] |

Synthesis

Hypothetical Synthesis Pathway

A plausible synthetic route for 2-Hydrazinyl-3-methylpyrazine would involve the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate.

Caption: Hypothetical synthesis of 2-Hydrazinyl-3-methylpyrazine.

General Experimental Protocol (Based on Analogs)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyrazine and a suitable solvent (e.g., ethanol, N,N-dimethylformamide).[2][4]

-

Addition of Reagent: Add an excess of hydrazine hydrate to the stirred solution.[5] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).[2]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Data

Specific spectroscopic data for 2-Hydrazinyl-3-methylpyrazine is not widely published. However, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyrazine ring, a singlet for the methyl group, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group. The chemical shifts of the pyrazine protons would be in the aromatic region, typically between 8.0 and 8.5 ppm.[6][7] The methyl protons would likely appear as a singlet around 2.5 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazine ring and the methyl group. The pyrazine ring carbons would appear in the downfield region, typically between 140 and 160 ppm.[8][9]

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyrazine ring.[10][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazinyl group and cleavage of the pyrazine ring.[12]

Potential Biological Activities

While no specific biological studies on 2-Hydrazinyl-3-methylpyrazine have been found, the broader classes of pyrazine and hydrazone derivatives are known to exhibit a range of pharmacological activities.[13][14][15][16][17][18][19][20] This suggests that 2-Hydrazinyl-3-methylpyrazine could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Hydrazone derivatives have shown promising in vitro anticancer activity against various human tumor cell lines, including liver, leukemia, and breast cancer.[15][20] Some pyrazine-containing compounds have also demonstrated significant cytotoxic effects.[21][22] The potential mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Several hydrazone derivatives have been reported to possess anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like diclofenac sodium in in vitro and in vivo models.[14][15][18][19] The anti-inflammatory effects of these compounds may be mediated through the inhibition of inflammatory pathways.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have been extensively studied for their antimicrobial properties and have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[13][16][17][23] The pyrazine moiety itself is present in some antimicrobial agents.

Potential Signaling Pathways

Given the known activities of related compounds, 2-Hydrazinyl-3-methylpyrazine could potentially modulate key signaling pathways involved in inflammation and cancer.

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation.[24][25][26][27] Many anti-inflammatory compounds exert their effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines. Given the potential anti-inflammatory activity of hydrazone derivatives, it is plausible that 2-Hydrazinyl-3-methylpyrazine could interfere with NF-κB signaling.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[28][29][30][31][32] Dysregulation of this pathway is a hallmark of many cancers. Small molecules that inhibit the MAPK pathway are actively being pursued as anticancer agents.

Future Directions

Further research is warranted to fully elucidate the properties and potential therapeutic applications of 2-Hydrazinyl-3-methylpyrazine. Key areas for future investigation include:

-

Development of a detailed and optimized synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.

-

In vitro and in vivo studies to evaluate its anticancer, anti-inflammatory, and antimicrobial activities.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.

This technical guide provides a foundation for researchers interested in exploring the potential of 2-Hydrazinyl-3-methylpyrazine as a lead compound for drug discovery. The structural motifs present in this molecule suggest that it is a promising candidate for further investigation.

References

- 1. rsc.org [rsc.org]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxy-3-methylpyrazine(2847-30-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Methylpyrazine(109-08-0) 13C NMR [m.chemicalbook.com]

- 9. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]

- 12. 2-Isobutyl-3-methylpyrazine [webbook.nist.gov]

- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hygeiajournal.com [hygeiajournal.com]

- 16. igncollege.ac.in [igncollege.ac.in]

- 17. jyoungpharm.org [jyoungpharm.org]

- 18. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Bentham Science [eurekaselect.com]

- 23. mdpi.com [mdpi.com]

- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Injury-induced MAPK activation triggers body axis formation in Hydra by default Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Activation of Both MAP Kinase and Phosphatidylinositide 3-Kinase by Ras Is Required for Hepatocyte Growth Factor/Scatter Factor–induced Adherens Junction Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Hydrazinyl-3-methylpyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 2-Hydrazinyl-3-methylpyrazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Hydrazinyl-3-methylpyrazine. This data is extrapolated from known values for structurally similar compounds, including 2-hydrazinopyrazine and various methylated pyrazine derivatives, and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data for 2-Hydrazinyl-3-methylpyrazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Pyrazine-H |

| ~7.6 | d | 1H | Pyrazine-H |

| ~5.5 | br s | 1H | -NH- |

| ~4.2 | br s | 2H | -NH₂ |

| ~2.5 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data for 2-Hydrazinyl-3-methylpyrazine

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-N (Hydrazinyl) |

| ~148 | C-CH₃ |

| ~135 | Pyrazine-CH |

| ~132 | Pyrazine-CH |

| ~21 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Hydrazinyl-3-methylpyrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium, Broad | N-H stretch (Hydrazine) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1620 | Medium | N-H bend |

| 1580, 1550, 1470 | Strong to Medium | Pyrazine ring C=C and C=N stretching |

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for 2-Hydrazinyl-3-methylpyrazine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 45 | [M - CH₃]⁺ |

| 95 | 60 | [M - N₂H₃]⁺ |

| 81 | 30 | [C₄H₃N₂]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a hydrazinylpyrazine, adapted from general procedures for nucleophilic aromatic substitution on chloropyrazines.

Synthesis of 2-Hydrazinyl-3-methylpyrazine from 2-Chloro-3-methylpyrazine

Materials:

-

2-Chloro-3-methylpyrazine

-

Hydrazine hydrate (64% in water)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-3-methylpyrazine (1.0 eq) in ethanol (10 mL/mmol), hydrazine hydrate (5.0 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 2-Hydrazinyl-3-methylpyrazine can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of 2-Hydrazinyl-3-methylpyrazine.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Proposed primary fragmentation pathway for 2-Hydrazinyl-3-methylpyrazine in Mass Spectrometry.

The Pharmacology of Pyrazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2],[3] This technical guide provides an in-depth review of the pharmacology of pyrazine derivatives, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing complex biological pathways to support researchers and drug development professionals in their quest for novel therapeutics.

Anticancer Activity of Pyrazine Derivatives

Pyrazine-based compounds have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are diverse, frequently involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrazine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[3]

PIM-1 Kinase Inhibition:

Several studies have identified pyrazine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[7] Molecular docking studies of 3-(pyrazin-2-yl)-1H-indazole derivatives have revealed key interactions within the PIM-1 kinase active site. Hydrogen bonds are formed with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186, leading to potent inhibition of the kinase.[2]

dot

Caption: Pyrazine derivatives inhibit PIM-1 kinase activity.

Tropomyosin Receptor Kinase (TRK) Inhibition:

Certain pyrazine derivatives have demonstrated potent inhibitory activity against Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), which are often dysregulated in various cancers. For instance, some imidazo[4,5-b]pyrazine derivatives have shown IC50 values in the nanomolar range against all three TRK isoforms.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[4,5-b]pyrazine | Compound 17 | Colon cancer (MK12) | Single-digit nM | [3] |

| Imidazo[4,5-b]pyrazine | Compound 21 | Colon cancer (MK12) | Single-digit nM | [3] |

| Pyrido[3,4-b]pyrazine | Compound 28 | Pancreatic cancer (MiaPaCa-2) | 0.025 | [3] |

| Cinnamic acid-pyrazine | Compound 2 | HCV NS5B RdRp | 0.69 | [8] |

| Cinnamic acid-pyrazine | Compound 3 | HCV NS5B RdRp | 1.2 | [8] |

| Cinnamic acid-pyrazine | Compound 4 | RhoA | 1.51 | [8] |

| Chalcone-pyrazine | Compound 48 | Hepatocellular carcinoma (BEL-7402) | 10.74 | [8] |

| Ligustrazine-curcumin | Compound 79 | Lung cancer (A549) | 0.60 - 2.85 | [8] |

| Polyphenols-pyrazine | Compound 67 | Breast cancer (MCF-7) | 70.9 | [8] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Fibrosarcoma (HT1080) | 96.25 | [9] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Cervical cancer (HeLa) | 17.50 | [9] |

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazine derivatives against a panel of microorganisms.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine-2-carboxylic acid | Compound P10 | Candida albicans | 3.125 | [2] |

| Pyrazine-2-carboxylic acid | Compound P4 | Escherichia coli | 50 | [2] |

| Pyrazine-2-carboxylic acid | Compound P6 | Pseudomonas aeruginosa | 25 | [2] |

| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | [10] |

| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 | [10] |

| Pyrazine carboxamide | Compound 5d | XDR Salmonella Typhi | 6.25 | [4] |

Anti-inflammatory Activity of Pyrazine Derivatives

Several pyrazine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Some pyrazine derivatives have been shown to inhibit the NF-κB pathway. For example, tetramethylpyrazine has been observed to upregulate the nuclear translocation of p65 in certain contexts, suggesting a complex modulatory role.[7] Other pyrazine-containing compounds have been shown to reduce the expression of the p65 subunit.[8]

dot

Caption: Inhibition of the NF-κB signaling pathway by pyrazine derivatives.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of pyrazine derivatives have been evaluated in both in vitro and in vivo models.

| Compound Class | Specific Derivative | Assay | Result | Reference |

| Paeonol-Pyrazine Hybrid | Compound 37 | NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [12] |

| Pyrazoline | Compound 2g | Lipoxygenase inhibition | IC50 = 80 µM | [12] |

| Pyrazole Derivative | Compound K-3 | Carrageenan-induced paw edema | 52.0% inhibition at 100 mg/kg | [13] |

| Chalcone-Pyrazoline | Compound 6i | Carrageenan-induced paw edema | 42.41% inhibition after 5h | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of pyrazine derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

dot

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[3]

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Bacterial Inoculum: Aseptically transfer a few colonies of the test bacterium into a suitable broth medium. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

-

Preparation of Compound Dilutions: Perform two-fold serial dilutions of the pyrazine derivative in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[4]

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[4]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[4]

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.

Detailed Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours. Treat the cells with the pyrazine derivative for a specified time, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24-48 hours to induce nitric oxide production.[14]

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[14]

-

Data Analysis: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

Pyrazine derivatives represent a versatile and potent class of pharmacologically active compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding and further exploration of this promising chemical scaffold in drug discovery and development. Future research should continue to focus on elucidating the precise molecular targets of pyrazine derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical applications.

References

- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tetramethylpyrazine protected photoreceptor cells of rats by modulating nuclear translocation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 9. isfcppharmaspire.com [isfcppharmaspire.com]

- 10. japsonline.com [japsonline.com]

- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aminer.org [aminer.org]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Maillard Reaction: A Technical Guide to Pyrazine Formation

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This process is not only responsible for the desirable color and aroma of cooked foods but is also a significant pathway for the formation of a diverse array of heterocyclic compounds, including the potent aromatic pyrazines. Understanding and controlling the variables that govern pyrazine formation is of paramount importance in the food, flavor, and pharmaceutical industries for product development, quality control, and the investigation of physiologically active compounds.

This technical guide provides an in-depth exploration of the core principles of pyrazine formation through the Maillard reaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical pathways involved.

Core Principles of Pyrazine Formation

Pyrazines are nitrogen-containing heterocyclic compounds that contribute characteristic roasted, nutty, and toasted aromas.[1] Their formation during the Maillard reaction is a multi-step process initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[1][2] This initial step forms a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates, particularly through the Strecker degradation of amino acids in the presence of dicarbonyl compounds, is a critical pathway to the formation of α-aminocarbonyls.[3] The self-condensation of two α-aminocarbonyl molecules or the reaction of an α-aminocarbonyl with another dicarbonyl compound ultimately leads to the formation of dihydropyrazine intermediates, which are then oxidized to form the aromatic pyrazines.[4][5]

Influence of Reaction Parameters on Pyrazine Formation

The yield and profile of pyrazines generated in the Maillard reaction are significantly influenced by several key parameters, including the nature of the precursors, temperature, reaction time, and pH.

Precursor Composition

The type of amino acid and reducing sugar plays a pivotal role in determining the specific pyrazines formed. The side chain of the amino acid is often incorporated into the pyrazine ring, leading to a diverse array of substituted pyrazines.[4]

-

Amino Acids: Lysine, with its two amino groups, is a potent precursor for pyrazine formation.[2] Studies have shown that both the α- and ε-amino groups of lysine are involved in pyrazine generation.[6] Other amino acids like arginine, histidine, and proline also contribute to specific pyrazine profiles.[7] The interaction between multiple amino acids can be complex, with some combinations leading to a suppression of pyrazine formation compared to individual amino acids.[8]

-

Peptides: The structure of peptides also influences pyrazine formation. Dipeptides and tripeptides have been shown to be important precursors, with the amino acid sequence affecting the types and quantities of pyrazines produced.[2][9][10] In some cases, peptide-involved Maillard reaction systems generate a greater variety and higher content of pyrazines compared to free amino acids.[11]

-

Reducing Sugars: While glucose is a commonly studied reducing sugar, other sugars like fructose also participate in the Maillard reaction, though the reaction kinetics and resulting products can differ.[12]

Temperature and Time

Temperature and reaction time are critical factors controlling the rate of the Maillard reaction and, consequently, pyrazine formation.

-

Temperature: Higher temperatures generally accelerate the reaction, leading to a greater yield of pyrazines.[6][13][14] For instance, studies on maple syrup processing have shown that pyrazine formation is not detected until a certain heating time and temperature are reached, after which their concentration increases with continued heating.[15]

-

Time: The formation of pyrazines often exhibits an induction period, after which their concentration increases with reaction time.[15] The duration of heating directly impacts the accumulation of pyrazine compounds.[15]

pH

The pH of the reaction medium has a profound effect on the Maillard reaction, with alkaline conditions generally favoring pyrazine formation.[2][12][16] An increase in pH can promote sugar fragmentation, leading to an increased formation of pyrazine precursors.[15] However, the pH of the reaction mixture can decrease during the course of the reaction due to the formation of acidic byproducts.

Quantitative Data on Pyrazine Formation

The following tables summarize quantitative data from various studies on the influence of different parameters on pyrazine formation.

Table 1: Effect of Amino Acid and Peptide Precursors on Pyrazine Formation

| Precursor(s) | Key Pyrazines Formed | Total Pyrazine Yield (µg/g or relative abundance) | Reference |

| Lysine | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | High | [2] |

| Arg-Lys Dipeptide | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Higher than corresponding free amino acids | [2] |

| His-Lys Dipeptide | Various pyrazines | Lower than Arg-Lys dipeptide | [2] |

| Lysine, Glutamine, Glutamic Acid, Alanine | Methylpyrazine, 2,6-Dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine | Lysine produced the highest total pyrazine yield | [8] |

| Serine | Pyrazine, Methylpyrazine, Ethylpyrazine | Temperature-dependent | [3] |

| Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine | Temperature-dependent | [3] |

Table 2: Effect of Temperature on Pyrazine Formation in a Glucose-Glycyl-l-glutamine System

| Temperature (°C) | Major Compound Class Formed | Total Pyrazine Concentration (µg/L) | Reference |

| 100 | Furans | Low | [13] |

| 120 | α-Dicarbonyls, Pyrazines | Significantly increased | [13] |

| 140 | Pyrazines | 296 ± 6.67 | [13] |

Table 3: Effect of pH on Pyrazine Formation in Maple Sap

| pH Range during Boiling | Total Pyrazine Level (ng/g) | Key Observation | Reference |

| 7.2 to 9.2 (initial phase) | Increasing | Initial increase in pH correlated with the onset of pyrazine formation. | [15] |

| Decrease to 7.3 (later phase) | Continued to increase with time | Pyrazine formation continued despite a decrease in pH. | [15] |

Experimental Protocols

This section details representative experimental methodologies for studying pyrazine formation in Maillard reaction model systems.

Preparation of Maillard Reaction Model Systems

-

Reactants: A common approach involves reacting a specific amino acid or peptide with a reducing sugar (e.g., glucose) in a solvent.[2] For example, equal masses of a dipeptide (100 mg) and glucose (100 mg) can be mixed.[2]

-

Solvent: The reaction can be carried out in an aqueous system or in a dry system.[2] In aqueous systems, the pH is often adjusted.

-

pH Adjustment: The initial pH of the reaction mixture is a critical parameter. Weak alkaline conditions (e.g., pH 8.0) are often used to facilitate pyrazine formation.[2] It is important to note that the pH can decrease during the reaction.[2]

-

Reaction Conditions: The mixture is typically heated at a specific temperature for a defined period. For example, a reaction might be carried out at 140°C for 90 minutes.[2]

Analysis of Volatile Compounds

-

Extraction: Headspace solid-phase microextraction (HS-SPME) is a widely used technique for extracting volatile compounds like pyrazines from the reaction mixture.[2][4] The sample is equilibrated at a specific temperature (e.g., 45°C for 20 minutes) before extraction.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted volatile compounds are then separated and identified using GC-MS.[2][3][4] A capillary column (e.g., DB-WAX) is typically used for separation.[2]

-

Quantification: The quantification of individual pyrazines can be performed using the peak area normalization method with an internal standard.[2] The concentration is calculated relative to the known concentration of the internal standard.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of pyrazine formation.

Caption: Core pathway of pyrazine formation in the Maillard reaction.

Caption: A typical experimental workflow for studying pyrazine formation.

Caption: Key factors influencing pyrazine formation in the Maillard reaction.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dicarbonyl Compound Analysis using 2-Hydrazinyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarbonyl compounds, such as glyoxal and methylglyoxal, are reactive metabolites implicated in the pathophysiology of various diseases, including diabetes, neurodegenerative disorders, and aging, primarily through the formation of advanced glycation end-products (AGEs). Their quantification in biological and food matrices is crucial for understanding disease mechanisms and for quality control. This document provides a detailed application note and a proposed protocol for the analysis of dicarbonyl compounds using 2-Hydrazinyl-3-methylpyrazine as a derivatizing agent.

2-Hydrazinyl-3-methylpyrazine is a hydrazine derivative that reacts with the carbonyl groups of dicarbonyl compounds to form stable, chromophoric pyrazinyl-hydrazone derivatives. This derivatization enhances their detectability by spectrophotometric and chromatographic techniques. The resulting derivatives can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. While specific validated protocols for 2-Hydrazinyl-3-methylpyrazine are not widely published, this document outlines a comprehensive, proposed methodology based on established principles of hydrazine-based derivatization of carbonyl compounds.[1][2][3][4][5]

Principle of the Method

The analytical method is based on the chemical derivatization of α-dicarbonyl compounds with 2-Hydrazinyl-3-methylpyrazine. The hydrazine moiety of the reagent nucleophilically attacks the carbonyl carbons of the dicarbonyl compound, leading to the formation of a stable, conjugated pyrazinyl-hydrazone. This reaction is typically carried out under mild acidic conditions to facilitate the condensation. The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection and quantification by reverse-phase HPLC.

Quantitative Data Summary

Table 1: Typical HPLC Operating Conditions for Dicarbonyl Hydrazone Derivatives

| Parameter | Typical Value | Reference |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | [6][7] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | [6][7] |

| Flow Rate | 0.8 - 1.2 mL/min | [6] |

| Detection Wavelength | 250 - 380 nm (dependent on derivative's λmax) | [6] |

| Injection Volume | 10 - 20 µL | [6] |

| Column Temperature | 25 - 40 °C | [7] |

Table 2: Performance Characteristics of a Dicarbonyl Analysis Method using a Hydrazine-based Reagent (4-Nitro-1,2-phenylenediamine)

| Parameter | Glyoxal | Methylglyoxal | Reference |

| Linear Range | 0.2 - 1.0 µg/mL | 0.2 - 1.0 µg/mL | [6] |

| Limit of Detection (LOD) | 41 ng/mL | 75 ng/mL | [6] |

| Recovery | 97% | 90% | [6] |

| Relative Standard Deviation (RSD) | 3.1% | 2.6% | [6] |

Experimental Protocols

This section provides a detailed, proposed protocol for the analysis of dicarbonyl compounds using 2-Hydrazinyl-3-methylpyrazine. Note: This protocol is a theoretical model and requires optimization and validation for specific applications.

Protocol 1: Preparation of Reagents and Standards

-

Dicarbonyl Standard Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of glyoxal and methylglyoxal standards.

-

Dissolve each in 10 mL of deionized water in separate volumetric flasks. Store at 4°C.

-

-

Working Standard Solutions (1-100 µg/mL):

-

Prepare a series of dilutions from the stock solutions in deionized water to create calibration standards.

-

-

2-Hydrazinyl-3-methylpyrazine Derivatizing Solution (10 mM):

-

Accurately weigh an appropriate amount of 2-Hydrazinyl-3-methylpyrazine.

-

Dissolve in a solution of 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA) to aid dissolution and catalyze the reaction.

-

-

Sample Preparation (e.g., Plasma, Urine, or Food Extract):

-

Deproteinize biological samples by adding an equal volume of acetonitrile or perchloric acid, followed by centrifugation.

-

For solid samples, perform an appropriate extraction (e.g., solid-phase extraction) to isolate the dicarbonyl compounds.[8]

-

Filter the supernatant or extract through a 0.22 µm syringe filter.

-

Protocol 2: Derivatization Procedure

-

To 100 µL of the standard solution or prepared sample in a microcentrifuge tube, add 100 µL of the 10 mM 2-Hydrazinyl-3-methylpyrazine derivatizing solution.

-

Add 20 µL of 1 M HCl to catalyze the reaction.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at 60°C for 1-2 hours in a heating block or water bath. The optimal time and temperature should be determined during method development.

-

After incubation, cool the mixture to room temperature.

-

If necessary, neutralize the solution with a small volume of a suitable base.

-

Transfer the derivatized sample to an HPLC vial for analysis.

Protocol 3: HPLC Analysis

-

HPLC System: A standard HPLC system with a UV-Vis detector is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

A: Deionized water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: Gradient to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at the determined λmax of the pyrazinyl-hydrazone derivatives (a UV scan of the derivatized standard should be performed to determine the optimal wavelength).

-

Quantification: Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations. Determine the concentration of dicarbonyls in the samples from this curve.

Visualizations

Chemical Reaction Pathway

Caption: Reaction of a dicarbonyl with 2-Hydrazinyl-3-methylpyrazine.

Experimental Workflow

Caption: General workflow for dicarbonyl analysis.

Logical Relationship of Method Components

Caption: Key steps in the analytical method.

Conclusion

The use of 2-Hydrazinyl-3-methylpyrazine as a derivatizing agent presents a promising approach for the sensitive and selective analysis of dicarbonyl compounds. The proposed protocol, based on established chemical principles and analogous methodologies, provides a solid foundation for researchers to develop and validate a robust analytical method. The formation of a stable, chromophoric pyrazinyl-hydrazone derivative allows for reliable quantification using standard HPLC-UV instrumentation, which is readily available in most analytical laboratories. Further method development and validation are essential to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification for specific matrices.

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shura.shu.ac.uk [shura.shu.ac.uk]

- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Determination of urinary glyoxal and methylglyoxal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD [mdpi.com]

Application Notes and Protocols for Carbonyl Derivatization using 2-Hydrazinyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including biomedical research, drug development, and environmental analysis. These compounds are often present at low concentrations and can be challenging to analyze directly using techniques like liquid chromatography-mass spectrometry (LC-MS) due to their volatility, polarity, and poor ionization efficiency. Chemical derivatization is a widely employed strategy to overcome these limitations.

This document provides a detailed protocol for the derivatization of carbonyl compounds using 2-Hydrazinyl-3-methylpyrazine (2-HMPy). This reagent, a hydrazine derivative, reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This derivatization enhances the chromatographic retention and significantly improves the ionization efficiency in mass spectrometry, leading to increased detection sensitivity. The protocol is based on established methods for analogous hydrazine-based derivatization reagents, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ).

Reaction Principle

The derivatization reaction involves the nucleophilic addition of the hydrazine group of 2-Hydrazinyl-3-methylpyrazine to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which is more amenable to LC-MS analysis.

Experimental Protocols

Materials and Reagents

-

2-Hydrazinyl-3-methylpyrazine (2-HMPy)

-

Carbonyl-containing sample (e.g., plasma, urine, cell lysate, reaction mixture)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard (e.g., an isotopically labeled carbonyl compound)

-

Vortex mixer

-

Centrifuge

-

Thermomixer or water bath

-

Nitrogen evaporator

-

LC-MS system (e.g., HPLC or UPLC coupled to a tandem mass spectrometer)

Preparation of Reagents

-

Derivatization Reagent Solution (0.5 mg/mL 2-HMPy in Methanol with 1% Formic Acid): Dissolve 5 mg of 2-Hydrazinyl-3-methylpyrazine in 10 mL of methanol. Add 100 µL of formic acid and vortex to mix thoroughly. Prepare this solution fresh before each use.

-

Sample Preparation: The sample preparation will vary depending on the matrix.

-

Plasma/Serum: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma or serum. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Urine: Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to remove particulate matter. The supernatant can be directly used or diluted with water if necessary.

-

Cell Lysates: Perform a suitable extraction method (e.g., methanol/water extraction) to isolate the metabolites.

-

Reaction Mixtures: The sample may be used directly or after appropriate dilution and/or quenching steps.

-

Derivatization Procedure

-

Sample Aliquoting: To a microcentrifuge tube, add 100 µL of the prepared sample supernatant or standard solution.

-

Internal Standard Spiking: Add the appropriate amount of internal standard to the sample.

-

Derivatization Reaction: Add 100 µL of the freshly prepared 2-HMPy derivatization reagent solution to the sample.

-

Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 15-60 minutes in a thermomixer or water bath. The optimal incubation time may need to be determined empirically for specific carbonyl compounds.[1][2]

-

Reaction Quenching (Optional): The reaction can be stopped by placing the tubes on ice or by adding a quenching solution if necessary. For many applications, direct evaporation is sufficient.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

-

LC-MS Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS system.

Data Presentation

The following table summarizes the reported performance of analogous hydrazine-based derivatization reagents, which can be indicative of the expected performance for 2-Hydrazinyl-3-methylpyrazine.

| Derivatization Reagent | Analyte Class | Fold Increase in Sensitivity | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| 2-hydrazino-1-methylpyridine (HMP) | Mono-oxosteroids | 70 - 1600 | Not specified | [2] |